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Cat. No.: B3029899 Get Quote
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Abstract
Pseudolaric acid C2 is a diterpenoid of significant interest, isolated from the root bark of the

golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1] This

document provides a comprehensive technical overview of its discovery, detailed isolation

protocols, and physicochemical properties. It also explores its biological activities, primarily as

an antifungal and antitumor agent, through the disruption of microtubule polymerization.[2]

Methodologies for key experiments are detailed, and quantitative data is presented in

structured tables for clarity. Signaling pathways and experimental workflows are illustrated

using diagrams to facilitate a deeper understanding of this promising natural compound.

Discovery and Sourcing
Pseudolaric acid C2 was first isolated and characterized as part of a broader investigation into

the chemical constituents of the root bark of Pseudolarix amabilis, a tree used in traditional

Chinese medicine.[1] This natural product is a member of the pseudolaric acid family, which

includes other bioactive diterpenoids such as pseudolaric acids A and B.

Physicochemical Properties
Pseudolaric acid C2 is a structurally complex diterpenoid. Its fundamental properties are

summarized in the table below.
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Property Value Reference

Molecular Formula C₂₂H₂₆O₈ [2]

Molecular Weight 418.4 g/mol [2]

CAS Number 82508-35-8 [2]

Class Diterpenoid [2]

Experimental Protocols
Isolation and Purification of Pseudolaric Acid C2
The following protocol outlines the general methodology for the isolation and purification of

pseudolaric acid C2 from the root bark of Pseudolarix amabilis. This process involves

extraction, fractionation, and chromatographic separation.

Workflow for the Isolation of Pseudolaric Acid C2

Extraction Fractionation Chromatographic Separation

Dried and powdered root bark of Pseudolarix amabilis Maceration with 95% Ethanol at room temperature Filtration and concentration under reduced pressure Crude Ethanol Extract Suspension of crude extract in water

Proceed to
Fractionation

Successive partitioning with petroleum ether, ethyl acetate, and n-butanol Ethyl Acetate Fraction Silica Gel Column Chromatography of Ethyl Acetate Fraction

Proceed to
Chromatography

Gradient elution with a chloroform-methanol solvent system Collection of fractions and monitoring by TLC Further purification by preparative HPLC Pure Pseudolaric Acid C2

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of pseudolaric acid C2.

Detailed Steps:

Extraction:

Air-dried and powdered root bark of Pseudolarix amabilis is macerated with 95% ethanol

at room temperature for an extended period (e.g., 3 x 7 days).

The ethanolic extracts are combined, filtered, and concentrated under reduced pressure to

yield a crude extract.
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Fractionation:

The crude ethanol extract is suspended in water and subjected to successive liquid-liquid

partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and

n-butanol.

The ethyl acetate fraction, which is enriched with diterpenoids, is collected and

concentrated.

Chromatographic Separation:

The ethyl acetate fraction is subjected to silica gel column chromatography.

The column is eluted with a gradient of chloroform and methanol, starting with a low

polarity and gradually increasing the methanol concentration.

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable

solvent system (e.g., chloroform:methanol 9:1) and visualized under UV light or with a

staining agent (e.g., vanillin-sulfuric acid).

Fractions containing pseudolaric acid C2 are pooled and further purified by preparative

high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase

such as methanol-water to yield the pure compound.

Spectroscopic Characterization
The structure of pseudolaric acid C2 is confirmed by various spectroscopic methods. While a

complete, assigned dataset is not readily available in recent literature, the following represents

the types of data that would be collected.
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Spectroscopic Data Description

¹H-NMR

The proton NMR spectrum would show

characteristic signals for olefinic protons,

protons adjacent to carbonyl groups and

oxygenated carbons, and methyl groups.

¹³C-NMR

The carbon NMR spectrum would reveal the

presence of carbonyl carbons (in carboxylic acid

and ester groups), olefinic carbons, carbons

bearing oxygen atoms, and aliphatic carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be

used to determine the exact mass and confirm

the molecular formula (C₂₂H₂₆O₈).

Biological Activity and Mechanism of Action
Pseudolaric acid C2 exhibits a range of biological activities, with its antifungal and antitumor

properties being the most notable.[2]

Antifungal and Antitumor Activity
While specific quantitative data for pseudolaric acid C2 is limited in publicly available

literature, it is known to contribute to the overall bioactivity of the extracts from which it is

derived. Its mechanism of action is believed to be similar to that of the more extensively studied

pseudolaric acid B.

Mechanism of Action: Microtubule Disruption
The primary mechanism of action for pseudolaric acids is the disruption of microtubule

polymerization.[2] This interference with the cytoskeleton leads to cell cycle arrest and

apoptosis in both fungal and cancer cells.

Signaling Pathway for Pseudolaric Acid-Induced Apoptosis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b3029899?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12141871/
https://www.benchchem.com/product/b3029899?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12141871/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug-Target Interaction

Cellular Effects

Apoptosis Induction

Pseudolaric Acid C2

Tubulin

Binds to

Microtubule Polymerization
Inhibited

Mitotic Spindle
Disruption

G2/M Phase
Cell Cycle Arrest

Apoptosis

Click to download full resolution via product page

Caption: Proposed mechanism of action for pseudolaric acid C2 leading to apoptosis.
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Conclusion
Pseudolaric acid C2 is a bioactive diterpenoid with significant potential for further investigation

in drug discovery and development. Its isolation from Pseudolarix amabilis provides a basis for

obtaining this compound for research purposes. The detailed protocols and understanding of its

mechanism of action presented in this guide are intended to support researchers in their

exploration of pseudolaric acid C2 and its therapeutic applications. Further studies are

warranted to fully quantify its biological activities and elucidate its complete spectroscopic

profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pseudolaric acids from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Five new diterpenoids from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Unveiling Pseudolaric Acid C2: A Technical Guide to its
Discovery and Isolation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029899#discovery-and-isolation-of-pseudolaric-
acid-c2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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